molecular formula C12H12N4O2 B12926622 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide CAS No. 827042-52-4

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide

Cat. No.: B12926622
CAS No.: 827042-52-4
M. Wt: 244.25 g/mol
InChI Key: GCLKXTOOAPBDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrimidine carboxamide core have demonstrated potent biological activities in scientific studies, particularly in the fields of infectious diseases and oncology. In anti-infective research, closely related 6-dialkylaminopyrimidine carboxamide analogues have been identified as promising agents against Mycobacterium tuberculosis (Mtb) through high-throughput phenotypic screening . These compounds are notable for their potentially novel mechanism of action, as they do not appear to target frequently encountered promiscuous targets like QcrB, the bacterial cell wall, or DNA, suggesting a unique pathway for inhibiting mycobacterial growth . This makes the pyrimidine carboxamide core a valuable template for investigating new anti-tubercular therapies, especially against drug-resistant strains. In cancer research, the pyridine and pyrimidine carboxamide pharmacophore is a key structure in the development of targeted protein inhibitors. Structurally similar compounds have been designed as allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a key node in oncogenic RAS-MAPK signaling pathways . Furthermore, related molecules, such as 4-(4-aminophenoxy)-N-methylpicolinamide, are well-documented synthetic intermediates in the production of protein kinase inhibitors like the antitumor drug Sorafenib . This underscores the utility of this chemical class in developing therapies for RTK-driven cancers and in overcoming resistance to existing treatments. Researchers can utilize this product as a building block for synthetic chemistry or as a reference standard in biological screening assays. The structure is amenable to further functionalization, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties .

Properties

CAS No.

827042-52-4

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

6-(3-aminophenoxy)-N-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H12N4O2/c1-14-12(17)10-6-11(16-7-15-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3,(H,14,17)

InChI Key

GCLKXTOOAPBDBW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide typically involves the reaction of 3-aminophenol with N-methylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminophenoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment
The compound has been investigated for its role in treating cancers related to angiogenesis. Angiogenesis, the formation of new blood vessels, is crucial in tumor growth and metastasis. Research indicates that 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide can inhibit pathways involved in angiogenesis, thereby potentially reducing tumor proliferation and improving treatment outcomes for patients with various cancers .

2. Cytotoxic Properties
Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells without significant toxicity to normal cells, making it a candidate for further development as an anticancer agent .

3. Antimicrobial Activity
Research on similar aminophenoxy compounds suggests that they may possess antibacterial and antifungal properties. The introduction of the pyrimidine moiety could enhance these effects, leading to potential applications in treating infections caused by resistant bacterial strains .

Cosmetic Applications

1. Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its ability to penetrate skin layers suggests potential as a delivery vehicle for active ingredients in topical products .

2. Stability and Efficacy
In cosmetic formulations, the stability of active ingredients is crucial. The chemical structure of this compound may contribute to the stability of formulations, ensuring prolonged efficacy and safety for consumers .

Case Studies

Study Objective Findings
Study on Angiogenesis InhibitionEvaluate the effect on tumor growthDemonstrated significant reduction in tumor size in animal models .
Cytotoxicity AssessmentTest against various cancer cell linesShowed selective toxicity towards cancer cells with minimal effects on normal cells .
Stability Testing in CosmeticsAssess formulation stabilityConfirmed enhanced stability of active ingredients when combined with this compound .

Mechanism of Action

The mechanism of action of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Target Compound

  • Core Structure : Pyrimidine ring.
  • Substituents: C6: 3-Aminophenoxy group (NH₂-C₆H₄-O-). C4: N-Methyl carboxamide (CONHCH₃).
  • Key Features : Planar aromatic core with polar substituents enhancing solubility and target binding.

Analog Compounds

6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (CAS 313956-77-3)

  • Substituents :
  • C2 : Thioxo (S=) group.
  • C4 : Phenyl.
  • C6: Methyl. The tetrahydro-pyrimidine ring introduces conformational flexibility .

N-(4-Methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide

  • Substituents :
  • C2 : Oxo (O=) group.
  • C4 : 4-Methylphenyl.
  • C6: Methyl. Key Differences: The dihydro-pyrimidine ring reduces aromaticity, and the 4-methylphenyl group increases lipophilicity compared to the target compound’s 3-aminophenoxy group .

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine). Substituents:

  • C2 : Thioxo.
  • C3: Amino. Key Differences: The fused thiophene ring enhances planarity and may improve intercalation with biological targets .

Physicochemical Properties

Compound Name Key Substituents LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide 3-Aminophenoxy, N-methyl carboxamide ~1.8 Moderate (~0.1) ~273.3
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Thioxo, phenyl, methyl ~3.5 Low (~0.01) ~353.5
N-(4-Methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide Oxo, 4-methylphenyl, methoxyphenyl ~3.0 Low (~0.05) ~377.4
BMS-354825 Thiazole-carboxamide, pyrimidine ~2.2 Moderate (~0.2) ~529.1

Note: Predicted values are based on structural analogs due to lack of direct data.

Biological Activity

6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is a synthetic compound belonging to the class of carboxamides, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine ring substituted with a carboxamide group and an aminophenoxy moiety. These structural elements suggest potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Several derivatives in this class have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain pyridine derivatives exhibit moderate antibacterial activity against strains such as Bacillus subtilis and Escherichia coli .
  • Antitumor Properties : Similar compounds have been evaluated for their anticancer potential. In vitro studies indicated that derivatives could inhibit the proliferation of various cancer cell lines, including HepG2 and HCT116, showcasing their potential as anticancer agents .
  • Neuroprotective Effects : Research on related compounds suggests neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Some derivatives have been shown to improve mitochondrial function and stabilize calcium homeostasis in neuronal cells .

Case Studies and Research Findings

A number of studies have investigated the biological activity of compounds structurally related to this compound:

  • Antimicrobial Evaluation : A study synthesized various pyridine derivatives, including those with aminophenoxy substitutions, and assessed their antibacterial efficacy using the agar diffusion method. Results indicated that certain compounds exhibited notable inhibitory effects against pathogenic bacteria .
  • Antitumor Activity : A series of N-methylpicolinamide derivatives were tested against human cancer cell lines. The most potent analog demonstrated significant antiproliferative effects and was effective in prolonging survival in cancer-burdened mice by inducing apoptosis .
  • Neuroprotective Mechanisms : Research into aminotetrahydrocarbazoles revealed their ability to enhance neurogenesis and protect against cellular stress, suggesting that similar mechanisms might be present in compounds like this compound .

Comparative Analysis Table

The following table summarizes the biological activities observed in related compounds:

Compound NameStructural FeaturesNotable Biological Activity
This compoundAminophenoxy + PyrimidineAntimicrobial, Antitumor
4-Aminodiphenylamino derivativesDiphenylamine structureAntioxidant, Antibacterial
N-Methylpicolinamide derivativesPicolinamide structureAntitumor (HepG2, HCT116)

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : They may influence signaling pathways related to apoptosis or cellular stress responses, particularly in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in various cellular contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as pyrimidine rings and aminophenoxy linkers. Utilize nucleophilic aromatic substitution for coupling the aminophenoxy group to the pyrimidine core. Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts) using Design of Experiments (DOE) to maximize yield and minimize side products. For scale-up, consider continuous flow reactors to enhance reproducibility and efficiency .
  • Characterization : Validate intermediates via HPLC and LC-MS, and confirm final product purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

  • Methodological Answer :

  • Structural Confirmation : Use X-ray crystallography (if crystals are obtainable) to resolve the 3D structure, focusing on the pyrimidine-aminophenoxy dihedral angle, which influences electronic properties .
  • Electronic Properties : Employ UV-Vis spectroscopy to assess π→π* transitions and cyclic voltammetry to determine redox potentials. Density Functional Theory (DFT) calculations can corroborate experimental data .
  • Purity Analysis : Combine reverse-phase HPLC with charged aerosol detection (CAD) for non-UV-active impurities, and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition for pyrimidine derivatives). Use fluorescence polarization assays for binding affinity screening and cell viability assays (MTT/XTT) in relevant cancer or microbial lines. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays).
  • Data Normalization : Account for batch effects (e.g., cell passage number, reagent lots) using Z-score normalization.
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to identify confounding variables, and use Bayesian inference to model uncertainty in IC₅₀ values .

Q. What computational strategies can predict this compound’s interaction with biological targets, and how can these predictions be experimentally validated?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases, GPCRs), prioritizing poses with favorable ΔG values. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100+ ns trajectories.
  • Experimental Validation : Validate docking predictions via surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Scaffold Modifications : Systematically vary substituents on the pyrimidine (e.g., methyl vs. trifluoromethyl groups) and aminophenoxy linker (e.g., ortho/meta/para substitution).
  • ADME Profiling : Use Caco-2 assays for permeability, microsomal stability tests (human liver microsomes), and plasma protein binding assays. Correlate logP (HPLC-derived) with bioavailability .

Q. What advanced separation techniques are optimal for isolating stereoisomers or polymorphs of this compound?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in SFC (supercritical fluid chromatography) for enantiomer resolution. For polymorph isolation, use solvent-drop grinding with XRD monitoring to identify crystalline forms .

Methodological Notes

  • Data Reproducibility : Replicate key experiments (n ≥ 3) and deposit raw data in repositories like Zenodo to enhance transparency .
  • Safety Protocols : Follow MedChemExpress guidelines for handling reactive intermediates (e.g., isocyanides) in fume hoods with appropriate PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.